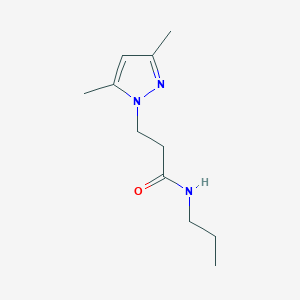

3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-propylpropanamide

Descripción

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-propylpropanamide is a pyrazole-derived compound featuring a propanamide backbone substituted with a 3,5-dimethylpyrazole moiety at the third carbon and an N-propyl group on the amide nitrogen. Pyrazole derivatives are widely studied for their roles in catalysis, metal coordination, and pharmaceutical applications due to their tunable electronic and steric properties . The synthesis of this compound involves the reaction of 3,5-dimethylpyrazole with acrylamide derivatives under basic conditions, followed by N-propyl substitution (method extrapolated from ). Its molecular structure is stabilized by intermolecular hydrogen bonds (N–H⋯N and N–H⋯O) and weak C–H⋯O interactions in the crystalline state, as determined via X-ray diffraction .

Propiedades

Fórmula molecular |

C11H19N3O |

|---|---|

Peso molecular |

209.29 g/mol |

Nombre IUPAC |

3-(3,5-dimethylpyrazol-1-yl)-N-propylpropanamide |

InChI |

InChI=1S/C11H19N3O/c1-4-6-12-11(15)5-7-14-10(3)8-9(2)13-14/h8H,4-7H2,1-3H3,(H,12,15) |

Clave InChI |

LJWVQPCPHZIPOK-UHFFFAOYSA-N |

SMILES canónico |

CCCNC(=O)CCN1C(=CC(=N1)C)C |

Origen del producto |

United States |

Métodos De Preparación

Alkylation of 3,5-Dimethyl-1H-pyrazole

In a representative procedure, 3,5-dimethyl-1H-pyrazole (1.0 equiv) is dissolved in anhydrous DMF and treated with 3-bromopropanoic acid (1.2 equiv) in the presence of potassium carbonate (2.0 equiv) at 80°C for 12 hours. The reaction proceeds via nucleophilic substitution, where the pyrazole nitrogen attacks the electrophilic carbon of the bromopropanoic acid. Post-reaction workup includes acidification with HCl (1M) and extraction with ethyl acetate, yielding the crude acid at 68–72% purity.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 68–72% |

| Reaction Time | 12 hours |

| Solvent | DMF |

| Base | K₂CO₃ |

Amidation Strategies for N-Propylpropanamide Formation

The carboxylic acid intermediate is subsequently coupled with propylamine using three primary methods: Schotten-Baumann reaction, carbodiimide-mediated coupling, and phosphonic anhydride activation.

Schotten-Baumann Reaction

The classical Schotten-Baumann method involves converting the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with propylamine in a biphasic system.

Procedure :

- Acid Chloride Formation : 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanoic acid (1.0 equiv) is refluxed with SOCl₂ (3.0 equiv) in dichloromethane (DCM) for 2 hours. Excess SOCl₂ is removed under reduced pressure.

- Amine Coupling : The acid chloride is dissolved in DCM and added dropwise to a mixture of propylamine (1.5 equiv) and NaOH (10% aqueous) at 0°C. The reaction is stirred for 1 hour, yielding the amide at 65–70% efficiency.

Advantages :

DCC/HOBt-Mediated Coupling

Dicyclohexylcarbodiimide (DCC) with hydroxybenzotriazole (HOBt) is employed to mitigate side reactions such as N-acyl urea formation.

Procedure :

3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanoic acid (1.0 equiv), DCC (1.2 equiv), and HOBt (1.1 equiv) are dissolved in DCM and stirred at 25°C for 30 minutes. Propylamine (1.2 equiv) is added, and the mixture is stirred for 12 hours. The dicyclohexylurea byproduct is filtered, and the product is purified via column chromatography (SiO₂, ethyl acetate/hexane).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 75–80% |

| Purity | ≥95% (HPLC) |

| Side Products | <5% N-acyl urea |

T3P®-Promoted Amidation

n-Propanephosphonic acid anhydride (T3P) demonstrates superior efficiency in large-scale applications, as evidenced by Pfizer’s 20 kg-scale synthesis of a related propanamide.

Procedure :

A solution of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid (1.0 equiv) and propylamine (1.1 equiv) in ethyl acetate is treated with T3P (50% w/w in ethyl acetate, 1.5 equiv) at 25°C for 6 hours. The reaction is quenched with water, and the organic layer is dried over MgSO₄, yielding the amide at 85–90% efficiency.

Advantages :

Structural Characterization and Analytical Data

The final product is characterized via NMR, IR, and mass spectrometry.

¹H NMR Analysis

IR Spectroscopy

Comparative Evaluation of Amidation Methods

| Method | Yield | Reaction Time | Scalability | Purity |

|---|---|---|---|---|

| Schotten-Baumann | 65–70% | 3 hours | Moderate | 90–92% |

| DCC/HOBt | 75–80% | 12 hours | Laboratory | 95–97% |

| T3P® | 85–90% | 6 hours | Industrial | ≥98% |

Insights :

- T3P® offers optimal balance between yield and scalability.

- DCC/HOBt is preferred for small-scale, high-purity synthesis.

Challenges and Mitigation Strategies

Byproduct Formation in DCC Reactions

N-Acyl urea formation is minimized using HOBt as an additive, which facilitates active ester intermediacy.

Acid Chloride Hydrolysis

Rapid workup under anhydrous conditions prevents hydrolysis of the acid chloride intermediate during Schotten-Baumann reactions.

Análisis De Reacciones Químicas

Types of Reactions

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-propylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole N-oxides, while reduction may produce the corresponding amines.

Aplicaciones Científicas De Investigación

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-propylpropanamide has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-propylpropanamide involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, the compound can form coordination complexes with metal ions, influencing their catalytic activity in various biochemical processes .

Comparación Con Compuestos Similares

Key Observations :

- The pyrazole ring provides a rigid, electron-rich site for metal coordination.

- Compound 18 : The sulfonamide group introduces polar characteristics, likely enhancing solubility and enabling interactions with biological targets (e.g., enzymes).

- Compound 19 : The pyrrole moiety adds aromatic diversity, which may influence π-π stacking interactions or redox activity.

Spectroscopic and Crystallographic Insights

Functional and Application-Based Differences

- Catalytic/Metal-Binding Applications : The target compound’s pyrazole group is ideal for constructing hemilabile ligands, where the N-propyl group may moderate steric effects during metal coordination . In contrast, Compound 19’s pyrrole could enable alternative binding modes with transition metals.

- Pharmacological Potential: Compound 18’s sulfonamide group is a hallmark of antimicrobial and enzyme-inhibiting drugs, suggesting divergent applications compared to the target compound .

Actividad Biológica

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-propylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-propylpropanamide has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 169.20 g/mol

- CAS Number : 1154233-50-7

The structure features a pyrazole ring with two methyl groups at positions 3 and 5, linked to a propanamide group. This configuration is crucial for its interaction with biological targets.

Enzyme Inhibition

Research indicates that pyrazole derivatives, including 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-propylpropanamide, exhibit inhibitory effects on various enzymes. Notably, they can inhibit cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory processes. This inhibition suggests potential applications in treating inflammatory diseases .

Anticancer Properties

Studies have shown that this compound may possess anticancer activity. In vitro experiments indicate that it can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation. The molecular mechanism involves the alteration of gene expression related to apoptosis and cell cycle regulation .

The biological activity of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-propylpropanamide is primarily mediated through its interaction with specific biomolecules:

- Binding Affinity : The compound binds to the active sites of target enzymes, inhibiting their catalytic activity.

- Signal Transduction : It influences cellular signaling pathways, particularly those involved in inflammatory responses and cancer progression.

Study on Inhibitory Effects

A recent study demonstrated that 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-propylpropanamide significantly inhibited COX activity in a dose-dependent manner. The IC value was determined to be approximately 25 µM, indicating a strong inhibitory potential .

Antitumor Activity Assessment

In another investigation involving various cancer cell lines (e.g., HeLa and MCF7), treatment with the compound resulted in a reduction of cell viability by up to 60% at concentrations of 50 µM after 48 hours. Flow cytometry analysis revealed an increase in the percentage of cells undergoing apoptosis compared to the control group .

Dosage and Temporal Effects

The biological effects of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-propylpropanamide vary with dosage:

| Dosage (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 25 | 80 | 15 |

| 50 | 40 | 45 |

| 100 | 20 | 70 |

These results illustrate a clear relationship between dosage and biological activity, emphasizing the importance of optimizing dosing regimens for therapeutic applications.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for optimizing the synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-propylpropanamide?

- Methodological Answer : Use carbodiimide-based coupling agents (e.g., EDCI/HOBt) for amide bond formation, as demonstrated in analogous pyrazole-propanamide syntheses . Incorporate Design of Experiments (DoE) principles to minimize trial runs, such as factorial designs to test variables like reaction time, temperature, and stoichiometry. Statistical optimization reduces resource consumption while maximizing yield .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve the 3D structure and confirm substituent positioning (e.g., pyrazole ring orientation) .

- NMR spectroscopy : Use - and -NMR to verify methyl group environments (δ 2.1–2.6 ppm for pyrazole CH) and propyl chain conformation .

- IR spectroscopy : Identify carbonyl (C=O, ~1650 cm) and N-H stretching (~3300 cm) bands .

Q. How can solubility and stability be systematically evaluated for this compound in aqueous and organic solvents?

- Methodological Answer : Perform phase-solubility studies using shake-flask methods with HPLC quantification. Test stability under varying pH (1–13), temperature (4–60°C), and light exposure. Reference PubChem data for analogous compounds (e.g., logP, polar surface area) to predict behavior .

Advanced Research Questions

Q. What computational approaches are suitable for elucidating the reaction mechanism of this compound’s formation?

- Methodological Answer :

- Density Functional Theory (DFT) : Model transition states and activation energies for key steps (e.g., nucleophilic acyl substitution).

- Reaction path search algorithms : Use quantum chemical calculations (e.g., IRC analysis) to map intermediates, as described in ICReDD’s workflow for reaction design .

- Molecular dynamics simulations : Predict solvent effects and steric interactions during synthesis .

Q. How can researchers resolve contradictions in experimental data, such as inconsistent yields or spectral artifacts?

- Methodological Answer :

- Factorial design analysis : Identify confounding variables (e.g., impurity profiles, moisture sensitivity) using ANOVA or response surface methodology .

- Cross-validation with orthogonal techniques : Compare NMR, LC-MS, and elemental analysis to confirm purity .

- Error propagation modeling : Quantify uncertainties in kinetic measurements or spectroscopic integrations .

Q. What strategies are effective for scaling up the synthesis while maintaining reaction efficiency?

- Methodological Answer :

- Process intensification : Use continuous-flow reactors to enhance heat/mass transfer and reduce byproducts.

- Membrane separation technologies : Purify intermediates via nanofiltration or reverse osmosis, as classified under CRDC RDF2050104 .

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring .

Q. How can AI-driven tools enhance the prediction of this compound’s physicochemical or biological properties?

- Methodological Answer :

- COMSOL Multiphysics integration : Couple reaction kinetics with transport phenomena to simulate large-scale processes .

- Machine learning models : Train on PubChem datasets to predict solubility, toxicity, or binding affinities using descriptors like molecular weight and topological polar surface area .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.